Cas no 1758-62-9 (Pyrazine-d4)

Pyrazine-d4 化学的及び物理的性質
名前と識別子
-
- Pyrazine-2,3,5,6-d4
- Pyrazine-d4
- (2)H4-pyrazine
- [D4]pyrazine
- < 2H4> pyrazine
- 340456_ALDRICH
- I14-46206
- pyrazole-d4
- tetradeuterio-pyrazine
- Deuterated pyrazine
- 2,3,5,6-tetradeuteriopyrazine
- pyrazine-d4,98atom%d
-
- インチ: InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D
- InChIKey: KYQCOXFCLRTKLS-RHQRLBAQSA-N
- ほほえんだ: [2H]C1N=C([2H])C([2H])=NC=1[2H]
計算された属性
- せいみつぶんしりょう: 88.08768
- 同位体原子数: 4
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 26.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 55-57 °C(lit.)
- ふってん: 116 °C(lit.)
- フラッシュポイント: 132 °F
- PSA: 25.78
- ようかいせい: 未確定
Pyrazine-d4 セキュリティ情報
- 危険物輸送番号:UN 1325 4.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: 16-26-36
-
危険物標識:
Pyrazine-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P840747-25mg |
Pyrazine-d4 |
1758-62-9 | 25mg |
$ 164.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 340456-5G |
Pyrazine-d4 |
1758-62-9 | 5g |
¥14901.06 | 2023-12-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 340456-1G |
Pyrazine-d4 |
1758-62-9 | 1g |
¥3996.87 | 2023-12-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-229022-1 g |
Pyrazine-d4, |
1758-62-9 | 1g |
¥1,933.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-229022-1g |
Pyrazine-d4, |
1758-62-9 | 1g |
¥1933.00 | 2023-09-05 | ||
A2B Chem LLC | AE80769-500mg |
PYRAZINE-D4 |
1758-62-9 | 500mg |
$339.00 | 2024-04-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P874658-5mg |
Pyrazine-d4 |
1758-62-9 | BR | 5mg |
351.00 | 2021-05-17 | |
TRC | P840747-250mg |
Pyrazine-d4 |
1758-62-9 | 250mg |
$ 1286.00 | 2023-09-06 | ||
A2B Chem LLC | AE80769-1g |
PYRAZINE-D4 |
1758-62-9 | 1g |
$462.00 | 2024-04-20 |
Pyrazine-d4 関連文献
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ángel Fernández-Blanco,Lorenzo A. Mariano,Lucía Pi?eiro-López,José Antonio Real,Jose Sanchez Costa,Roberta Poloni,J. Alberto Rodríguez-Velamazán CrystEngComm 2022 24 6349
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Li Wang,Hiroshi Kohguchi,Toshinori Suzuki Faraday Discuss. 1999 113 37
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Philipp Maier,Neubi F. Xavier,Chris L. Truscott,Thomas Hansen,Peter Fouquet,Marco Sacchi,Anton Tamt?gl Phys. Chem. Chem. Phys. 2022 24 29371
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Benito Alcaide,Pedro Almendros,José M. Alonso,Israel Fernández,Gonzalo Gómez-Campillos,M. Rosario Torres Chem. Commun. 2014 50 4567
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5. Vibrational spectra of [1H4]pyrazine and [2H4]pyrazineJuan F. Arenas,Juan T. Lopez-Navarrete,Juan C. Otero,Juan I. Marcos,Antonio Cardenete J. Chem. Soc. Faraday Trans. 2 1985 81 405
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Dario Braga,Laura Chelazzi,Iacopo Ciabatti,Fabrizia Grepioni New J. Chem. 2013 37 97
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Swati Yadav,Subrata Banik,M. Durga Prasad Phys. Chem. Chem. Phys. 2021 23 9176
Pyrazine-d4に関する追加情報
Pyrazine-d4: A Comprehensive Overview
Pyrazine-d4, also known as deuterated pyrazine, is a chemical compound with the CAS number 1758-62-9. It is a deuterated version of pyrazine, a heterocyclic aromatic compound with two nitrogen atoms in its six-membered ring structure. The "d4" designation indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium atoms, a stable isotope of hydrogen. This substitution makes Pyrazine-d4 particularly useful in various scientific and industrial applications, especially in fields requiring precise chemical analysis and isotopic labeling.
The synthesis of Pyrazine-d4 involves advanced chemical processes that ensure high purity and isotopic enrichment. Recent advancements in synthetic methodologies have made it possible to produce this compound with exceptional consistency and quality. Researchers have explored novel routes to synthesize Pyrazine-d4, leveraging catalytic hydrogenation and other deuterium exchange techniques. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with current sustainability trends in the chemical industry.
Pyrazine-d4 finds extensive use in nuclear magnetic resonance (NMR) spectroscopy as a reference compound for determining the chemical shift values of other compounds. Its unique isotopic composition provides distinct signals in NMR spectra, making it invaluable for accurate spectral analysis. Furthermore, Pyrazine-d4 serves as a precursor in the synthesis of various deuterated pharmaceuticals and agrochemicals, where isotopic labeling is essential for studying metabolic pathways and bioavailability.
In recent years, there has been growing interest in the application of Pyrazine-d4 in materials science. Scientists have utilized this compound as a building block for constructing advanced materials with tailored electronic properties. For instance, studies have shown that incorporating Pyrazine-d4 into metal-organic frameworks (MOFs) can enhance their stability and catalytic activity. These findings underscore the potential of Pyrazine-d4 in developing next-generation materials for energy storage and conversion.
The environmental impact of Pyrazine-d4 has also come under scrutiny in recent research. Studies have investigated its biodegradation patterns and toxicity profiles to assess its safety for industrial use. Results indicate that Pyrazine-d4, like its non-deuterated counterpart, exhibits low toxicity to aquatic organisms under controlled conditions. However, further research is needed to fully understand its long-term ecological effects and ensure responsible use.
In conclusion, Pyrazine-d4, with its unique isotopic composition and versatile applications, continues to play a pivotal role across multiple scientific disciplines. From analytical chemistry to materials science, this compound demonstrates remarkable potential for advancing both fundamental research and industrial innovation. As new applications emerge and synthetic methods improve, the significance of Pyrazine-d4 strong>
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